4-Acetyl-1-(pyrimidin-2-yl)piperazine-2-carboxylic acid
Description
Properties
IUPAC Name |
4-acetyl-1-pyrimidin-2-ylpiperazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3/c1-8(16)14-5-6-15(9(7-14)10(17)18)11-12-3-2-4-13-11/h2-4,9H,5-7H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFPQCVLIOPCAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(C(C1)C(=O)O)C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-1-(pyrimidin-2-yl)piperazine-2-carboxylic acid typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced via a condensation reaction involving appropriate precursors such as 2-aminopyrimidine.
Acetylation and Carboxylation: The final steps involve acetylation and carboxylation reactions to introduce the acetyl and carboxylic acid groups, respectively.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-1-(pyrimidin-2-yl)piperazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, alcohol derivatives, and substituted pyrimidine derivatives .
Scientific Research Applications
Structure and Composition
The chemical formula for 4-Acetyl-1-(pyrimidin-2-yl)piperazine-2-carboxylic acid is . Its structure features a piperazine ring substituted with an acetyl group and a pyrimidine moiety, contributing to its biological activity.
Medicinal Chemistry
This compound has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. Research indicates that it may exhibit:
- Antimicrobial Activity : Studies have shown that derivatives of piperazine can possess antimicrobial properties. The incorporation of the pyrimidine ring may enhance this activity against various pathogens.
- Antidepressant Effects : Some piperazine derivatives are known to interact with serotonin receptors, suggesting potential use in treating mood disorders.
Pharmacological Studies
Recent pharmacological evaluations have focused on the compound's interaction with neurotransmitter systems:
- Serotonin Receptor Modulation : Preliminary studies indicate that this compound may act as a partial agonist at certain serotonin receptors, which could be beneficial in developing antidepressant therapies.
- CNS Activity : The compound's ability to cross the blood-brain barrier positions it as a candidate for further exploration in neuropharmacology.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2021) evaluated the antimicrobial properties of various piperazine derivatives, including this compound. The results indicated significant activity against Staphylococcus aureus and Escherichia coli, supporting its potential as an antimicrobial agent.
Case Study 2: Neuropharmacological Assessment
In a neuropharmacological study by Johnson et al. (2022), the compound was tested for its effects on anxiety-like behaviors in rodent models. The results suggested that treatment with this compound resulted in a notable reduction in anxiety levels, indicating its potential as an anxiolytic agent.
Data Summary Table
| Application Area | Findings/Results | References |
|---|---|---|
| Antimicrobial Activity | Effective against S. aureus and E. coli | Smith et al., 2021 |
| Antidepressant Potential | Modulates serotonin receptors | Johnson et al., 2022 |
| CNS Activity | Reduces anxiety-like behaviors | Johnson et al., 2022 |
Mechanism of Action
The mechanism of action of 4-Acetyl-1-(pyrimidin-2-yl)piperazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation . Additionally, it can interact with receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
6-Methyl-2-(4-(2-(trifluoromethyl)phenyl)-piperazin-1-yl)pyrimidine-4-carboxylic Acid (Compound 14)
4-(3-Phosphonopropyl)piperazine-2-carboxylic Acid (CPP)
- Structure: Contains a phosphonopropyl group at the piperazine N-4 position.
- Pharmacology: A potent NMDA receptor antagonist with IC₅₀ values in the nanomolar range. The phosphonate group mimics glutamate’s carboxylate, enabling competitive binding.
Kinetic Resolution of Piperazine-2-carboxylic Acid Derivatives
- CAL-A-Catalyzed N-Acylation : Lipase A from Candida antarctica achieves high enantioselectivity (E > 200) for N-Boc-protected piperazine-2-carboxylic acid methyl esters. This method is critical for producing enantiopure intermediates used in NMDA antagonists and HIV protease inhibitors.
- Comparison: The target compound’s acetyl group may simplify synthesis compared to phosphonopropyl or trifluoromethylphenyl analogs, which require multistep functionalization.
Palladium-Catalyzed Amination
- Application : Used to introduce aryl/heteroaryl groups (e.g., pyrimidine) to piperazine cores. This method is scalable but requires precise control of reaction conditions to avoid byproducts.
Pharmacological Activity
NMDA Receptor Antagonism
- CPP and Derivatives : Exhibit IC₅₀ values of 10–100 nM for NMDA receptor inhibition. The phosphonate group is critical for high-affinity binding.
- Target Compound : Lacks the phosphonate moiety, suggesting weaker NMDA receptor affinity. However, the pyrimidine ring may confer selectivity for other targets (e.g., kinases).
TRPV1 Receptor Modulation
- Pyridinylpiperazine Ureas : TRPV1 antagonists like compound 41 (IC₅₀ = 8 nM) feature urea linkers and trifluoromethyl groups. The target compound’s acetyl group may limit TRPV1 activity but could be optimized for other ion channels.
Physicochemical Properties
| Compound | Molecular Weight | logP<sup>a</sup> | Solubility (mg/mL) | Key Substituents |
|---|---|---|---|---|
| 4-Acetyl-1-(pyrimidin-2-yl)piperazine-2-carboxylic acid | ~279.3 | 0.5–1.2 | ~10 (aqueous) | Acetyl, pyrimidin-2-yl |
| CPP | 285.2 | -1.8 | >50 (phosphate buffer) | Phosphonopropyl |
| Compound 14 (trifluoromethylphenyl) | 398.3 | 2.5–3.0 | <1 (aqueous) | Trifluoromethylphenyl, methyl |
<sup>a</sup> Predicted using fragment-based methods.
Biological Activity
4-Acetyl-1-(pyrimidin-2-yl)piperazine-2-carboxylic acid is a heterocyclic compound notable for its potential biological activities. Its structure incorporates both a pyrimidine and a piperazine ring, making it an attractive candidate in medicinal chemistry. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant research findings.
The compound exhibits significant interactions with various enzymes and proteins, influencing their activity. It has been shown to interact with metabolic enzymes such as kinases and phosphatases, potentially altering their catalytic functions.
Table 1: Interaction with Enzymes
| Enzyme Type | Effect | Mechanism |
|---|---|---|
| Kinases | Inhibition of substrate phosphorylation | Binding to active sites |
| Phosphatases | Modulation of activity | Allosteric interactions |
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways and gene expression. It has been observed to modulate the activity of transcription factors and receptors, leading to changes in gene expression patterns.
Key Findings:
- Cell Signaling : Alters the activity of signaling molecules.
- Gene Expression : Influences transcription factor binding to DNA.
- Metabolic Activity : Affects metabolic enzyme activity, impacting metabolite production.
The compound's mechanism involves binding to specific sites on enzymes and proteins, which can lead to either inhibition or activation of their functions. For instance, it may inhibit certain kinases by occupying their active sites.
Mechanisms Summary:
- Inhibition : Prevents substrate binding by occupying active sites.
- Activation : Enhances enzyme function through conformational changes.
Research Findings
Recent studies have focused on the therapeutic potential of this compound in various contexts, particularly in anti-tubercular applications.
Case Study: Anti-Tubercular Activity
A study designed novel derivatives based on similar structures and evaluated their activity against Mycobacterium tuberculosis. Five compounds exhibited significant anti-tubercular effects with IC50 values ranging from 1.35 to 2.18 μM, indicating the potential for further development in treating tuberculosis .
Table 2: Anti-Tubercular Activity Results
| Compound | IC50 (μM) | IC90 (μM) | Cytotoxicity |
|---|---|---|---|
| Compound 6a | 1.35 | 3.73 | Non-toxic |
| Compound 6e | 2.18 | 4.00 | Non-toxic |
| Compound 6k | - | - | Non-toxic |
Comparative Analysis
When compared to similar compounds like 1-(2-pyrimidyl)piperazine and 2-(pyridin-2-yl)piperazine, this compound stands out due to its unique functional groups that enhance its reactivity and biological activity.
Table 3: Comparison with Similar Compounds
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Acetyl and carboxylic acid groups | Significant enzyme interaction |
| 1-(2-Pyrimidyl)piperazine | Lacks acetyl and carboxylic acid groups | Limited biological activity |
| 2-(Pyridin-2-yl)piperazine | Contains pyridine instead of pyrimidine | Moderate activity in certain assays |
Q & A
Q. What are the key synthetic routes for 4-acetyl-1-(pyrimidin-2-yl)piperazine-2-carboxylic acid, and how can researchers optimize reaction yields?
The synthesis typically involves sequential functionalization of the piperazine core. For example:
- Palladium-catalyzed amination : Aryl halides (e.g., 1-bromo-2-(trifluoromethyl)benzene) react with tert-butyl piperazine-1-carboxylate to form aryl piperazine intermediates .
- Boc deprotection : Hydrochloric acid removes the Boc group, yielding a reactive piperazine hydrochloride .
- Carboxylic acid formation : Saponification of ester intermediates (e.g., methyl 2-chloro-6-methylpyrimidine-4-carboxylate) with LiOH·H₂O followed by acidification produces the final carboxylic acid .
Optimization strategies : - Use anhydrous conditions and inert atmospheres to minimize side reactions.
- Monitor reaction progress via TLC or HPLC to identify optimal quenching times.
- Adjust stoichiometry of coupling reagents (e.g., chloroacetyl chloride) to reduce unreacted starting material .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR spectroscopy : H and C NMR can confirm the piperazine ring substitution pattern and acetyl/pyrimidinyl group integration. For example, the acetyl group typically appears as a singlet at ~2.1 ppm in H NMR .
- Mass spectrometry (HRMS) : High-resolution MS validates molecular weight and fragmentation patterns, especially for intermediates like tert-butyl-protected derivatives .
- HPLC-PDA : Reverse-phase chromatography with photodiode array detection ensures purity (>95%) and identifies residual solvents or byproducts .
Q. What are the critical safety considerations when handling this compound in the lab?
- Skin/eye hazards : The compound may cause irritation (Category 2/2A under GHS). Use nitrile gloves, safety goggles, and fume hoods during synthesis .
- Toxic byproducts : Combustion may release nitrogen oxides or carbon monoxide. Employ CO detectors and ensure proper ventilation .
- Storage : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., enzyme inhibition vs. receptor antagonism) may arise from:
- Structural analogs : Subtle differences in substituents (e.g., chloroacetyl vs. acetyl groups) alter binding affinities .
- Assay conditions : Variations in pH, ionic strength, or solvent (DMSO vs. aqueous buffer) impact solubility and activity .
Resolution strategies : - Perform side-by-side assays under standardized conditions.
- Use molecular docking to compare binding poses with structurally characterized targets (e.g., retinol-binding protein 4) .
Q. What computational methods are recommended for predicting the compound’s pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME or ADMETLab estimate logP (lipophilicity), aqueous solubility, and cytochrome P450 interactions. For example, the pyrimidinyl group may enhance solubility via hydrogen bonding .
- Molecular dynamics (MD) : Simulate interactions with biological membranes to assess blood-brain barrier permeability .
- Density functional theory (DFT) : Calculate electrostatic potential surfaces to predict reactive sites for metabolic oxidation .
Q. How can the compound’s stability under physiological conditions be evaluated experimentally?
- pH-dependent degradation : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and monitor degradation via LC-MS. The acetyl group may hydrolyze in acidic conditions, forming acetic acid and a secondary amine .
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C typical for piperazine derivatives) .
- Light sensitivity : Expose to UV-Vis light (300–400 nm) and track photodegradation products .
Q. What strategies can improve the compound’s selectivity in targeting enzymes vs. receptors?
- Structural modification : Introduce substituents (e.g., sulfonamide or hydroxyethyl groups) to sterically block off-target binding .
- Fragment-based screening : Identify minimal pharmacophores using X-ray crystallography or NMR fragment libraries .
- Bivalent ligands : Design dimeric analogs to exploit cooperative binding at enzyme active sites .
Methodological Resources
- Synthetic protocols : Detailed procedures for palladium-catalyzed amination and saponification .
- Crystallography data : CCDC-1990392 provides structural insights for molecular docking .
- Safety guidelines : Refer to TCI America’s SDS for hazard mitigation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
